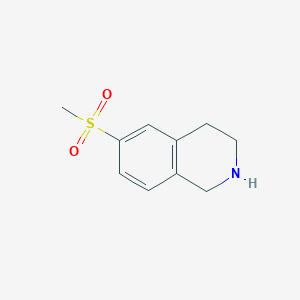
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class of chemicals. These compounds are known for their significant pharmacological properties, particularly in the realm of pain management. The morphinan structure is characterized by a fused polycyclic system that includes a piperidine ring and an aromatic ring, making it a crucial scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions like epoxidation and etherification.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential analgesic properties and its role in pain management.
Industry: The compound is utilized in the production of other morphinan derivatives with therapeutic benefits.
作用機序
The mechanism of action of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, particularly the mu-opioid receptor, leading to the inhibition of pain signals. This interaction triggers a cascade of intracellular events, including the activation of G-proteins and the modulation of ion channels, ultimately resulting in analgesia .
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opioid with a similar morphinan structure.
Codeine: Another natural opioid, often used for its analgesic and antitussive properties.
Thebaine: A precursor to many semi-synthetic opioids, including oxycodone and buprenorphine.
Uniqueness
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the epoxy and ethoxy groups, along with the methyl substitution, differentiates it from other morphinan derivatives and influences its receptor binding affinity and efficacy .
特性
CAS番号 |
63732-71-8 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC名 |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4,6,12-13,15,18,21H,3,5,7-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChIキー |
QPTNOARPVIMLCB-MKUCUKIISA-N |
異性体SMILES |
CCO[C@@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
正規SMILES |
CCOC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















